β-Chloro-DL-alanine-d3
Description
Contextualizing β-Chloro-DL-alanine Analogues as Mechanistic Probes in Biochemical Systems
β-Chloro-DL-alanine and its analogues are classified as mechanism-based inactivators or "suicide substrates." nih.gov These molecules are designed to mimic the natural substrate of a specific enzyme. Once in the active site, the enzyme begins its catalytic cycle, but instead of producing a normal product, it converts the analogue into a highly reactive species. This species then forms an irreversible covalent bond with the enzyme, leading to its inactivation.
This "suicide inhibition" mechanism makes halogenated alanines powerful probes for identifying and studying the function of specific enzymes. nih.gov By observing which enzymes are inhibited, researchers can elucidate their roles in various metabolic pathways. For example, the inhibition of enzymes crucial for bacterial cell wall synthesis by β-chloro-alanine demonstrated its potential as an antibacterial agent. nih.govnih.gov The predictable reactivity of the β-chloro group allows for the specific labeling and isolation of active site components, providing direct insight into the catalytic mechanism of the target enzyme.
Significance of Deuteration (d3) in Unraveling Reaction Mechanisms and Metabolic Fates
The replacement of hydrogen atoms with deuterium (B1214612), a stable, heavier isotope, is a fundamental technique in chemical and biological research. youtube.comsymeres.com This isotopic labeling, as seen in β-Chloro-DL-alanine-d3, offers several key advantages for mechanistic and metabolic studies.
Firstly, it allows for the exploitation of the kinetic isotope effect (KIE). symeres.com Chemical bonds involving deuterium are stronger and are broken more slowly than those involving hydrogen. youtube.com By comparing the reaction rates of the deuterated (d3) and non-deuterated compounds, researchers can determine if the breaking of a C-H bond at the labeled position is a rate-determining step in the reaction mechanism.
Secondly, deuterium serves as a tracer that can be monitored using advanced analytical techniques. thalesnano.comsimsonpharma.com The distinct mass of deuterium makes deuterated compounds easily distinguishable from their natural counterparts in mass spectrometry, enabling precise tracking of metabolic pathways and the identification of metabolites. thalesnano.com In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of deuterium alters the spectrum, providing information about the molecular structure and environment of the labeled compound. thalesnano.comsimsonpharma.com This allows researchers to follow the absorption, distribution, metabolism, and excretion of the molecule in a biological system with high accuracy. synmr.in
Overview of Key Enzymes Targeted by β-Chloro-DL-alanine Analogues
Research has identified several key enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), that are inhibited by β-chloro-alanine isomers. These enzymes are often involved in amino acid metabolism, making them critical for cellular function, especially in bacteria.
The primary targets include:
Alanine (B10760859) Racemase (Alr) : This enzyme is essential for bacteria as it catalyzes the conversion between L-alanine and D-alanine. medchemexpress.comglpbio.com D-alanine is a crucial component of the peptidoglycan layer of bacterial cell walls. nih.gov Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial growth inhibition. nih.govnih.gov Both D- and L-isomers of β-chloro-alanine have been shown to inactivate alanine racemase. nih.gov
Transaminases : These enzymes are vital for the synthesis and degradation of amino acids. β-Chloro-L-alanine has been found to inhibit branched-chain amino acid transaminase (Transaminase B) and alanine-valine transaminase (Transaminase C) in Escherichia coli. medchemexpress.comnih.gov This inhibition can lead to a requirement for specific amino acids, such as isoleucine and valine, for bacterial growth. glpbio.comnih.gov
Threonine Deaminase : This enzyme is involved in the biosynthesis of isoleucine. Its inhibition by β-chloro-L-alanine further contributes to the disruption of amino acid metabolism. medchemexpress.comglpbio.com
D-glutamate-D-alanine Transaminase : Treatment of bacterial extracts with β-chloro-D-alanine resulted in significant inhibition of this enzyme, which is also involved in cell wall precursor synthesis. nih.gov
| Enzyme | Function | Effect of Inhibition | Reference |
|---|---|---|---|
| Alanine Racemase (Alr) | Interconversion of L-alanine and D-alanine | Disruption of bacterial cell wall synthesis | medchemexpress.comnih.gov |
| Branched-chain Amino Acid Transaminase (Transaminase B) | Amino acid biosynthesis (isoleucine, valine) | Inhibition of bacterial growth, requiring amino acid supplementation | medchemexpress.comglpbio.comnih.gov |
| Alanine-Valine Transaminase (Transaminase C) | Amino acid biosynthesis (valine) | Reversible inhibition, contributing to amino acid requirements | medchemexpress.comnih.gov |
| Threonine Deaminase | Catalyzes the first step in isoleucine biosynthesis | Disruption of essential amino acid synthesis | medchemexpress.comglpbio.com |
| D-glutamate-D-alanine Transaminase | Amino acid metabolism for cell wall precursors | Inhibition of peptidoglycan synthesis pathway | nih.gov |
Historical Development and Evolution of Research Perspectives on Halogenated Alanine Derivatives
The study of halogenated alanine derivatives began with their synthesis and initial identification as potent enzyme inhibitors. nih.gov Early research, such as the work by Manning et al., established that isomers of β-chloro-alanine and β-fluoro-alanine could inhibit bacterial growth by targeting key enzymes like alanine racemase. nih.govnih.gov These compounds were recognized as "suicide substrates," a concept that solidified their role as tools for studying enzyme mechanisms. nih.gov The synthesis of these compounds, often starting from amino acids like serine, was a key focus, enabling their availability for biochemical studies. nih.govsci-hub.se
Over the decades, the perspective on these molecules has evolved significantly. While their function as antibacterial agents by disrupting cell wall synthesis remains a cornerstone of their identity, their applications have broadened. nih.govresearchgate.net More recently, halogenated amino acids are being explored as building blocks in peptide and protein design. rsc.org The introduction of a halogen atom can modulate the conformation, folding, and biological activity of peptides, offering a way to fine-tune their properties for therapeutic or research purposes. researchgate.netrsc.org Furthermore, halogenated alanines serve as versatile synthetic intermediates. For instance, protected iodoalanine derivatives can undergo palladium-mediated cross-coupling reactions to generate a wide array of non-canonical phenylalanines, demonstrating their value in modern organic synthesis. sci-hub.se This evolution reflects a shift from viewing these compounds solely as inhibitors to recognizing them as versatile tools in synthetic chemistry, materials science, and drug design. researchgate.net
Properties
Molecular Formula |
C₃H₃D₃ClNO₂ |
|---|---|
Molecular Weight |
126.56 |
Synonyms |
3-Chloro-DL-alanine-d3; 3-Chloroalanine-d3; DL-3-Chloroalanine-d3; β-Chloro-DL-alanine-d3; β-Chloroalanine-d3 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated β Chloro Dl Alanine Analogues
Advanced Chemical Synthesis Routes for β-Chloro-DL-alanine-d3
The chemical synthesis of this compound presents a unique challenge, requiring the precise introduction of both a chlorine atom and deuterium (B1214612) isotopes into the alanine (B10760859) backbone. While a direct, one-pot synthesis is not prominently documented, a combination of established methods for halogenation and deuteration of amino acids provides a roadmap for its preparation.
Stereoselective Synthesis of Deuterated Isomers
Achieving stereoselectivity in the synthesis of deuterated amino acids is crucial for their application in biological systems. While the target compound is a DL-racemic mixture, understanding stereoselective methods provides a foundation for more complex syntheses of specific enantiomers. A common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.
One reported method for the enantioselective α-deuteration of amino acids utilizes a simple base, such as sodium ethoxide (NaOEt), in deuterated ethanol (B145695) (EtOD) without the need for an external chiral source. acs.org This method relies on the "memory of chirality" of a protected amino acid derivative to achieve enantio-retentive deuteration. acs.org For instance, N-protected proline derivatives have been successfully deuterated with high enantiomeric purity. acs.org This principle could potentially be applied to a protected form of β-chloro-alanine.
Another strategy involves the stereoinversion of a readily available chiral precursor. For example, L-alanine has been converted to deuterated D-alanine through a catalytic process under mild conditions. sci-hub.se This transformation highlights the potential to manipulate the stereochemistry at the α-carbon while introducing deuterium.
Incorporation of Deuterium at Specific Positions via Precursor Labeling
The targeted placement of deuterium atoms is a key aspect of synthesizing isotopically labeled compounds like this compound. This is typically achieved by using a deuterated precursor in the synthetic pathway.
A plausible synthetic route to this compound could commence with a deuterated starting material. For example, the synthesis could start from a commercially available deuterated alanine, such as DL-Alanine-d3. medchemexpress.com This precursor would then need to undergo a β-halogenation step. The direct chlorination of serine is a known method to produce chloroalanine, suggesting that a similar reaction with deuterated serine could yield the desired product. wikipedia.org
Alternatively, a synthesis could proceed through an aziridine (B145994) intermediate. The reaction of an aziridine-2-carboxylate (B8329488) with hydrogen chloride is a known route to β-chloroalanine. google.com To introduce deuterium, one could envision starting with a deuterated aziridine-2-carboxylate precursor. The synthesis of such a precursor would be a critical step in this pathway.
The following table summarizes potential synthetic strategies for this compound based on analogous reactions reported in the literature.
| Strategy | Precursor(s) | Key Reaction Step(s) | Potential Outcome | Reference Analogy |
| Deuteration of β-chloro-alanine | N-protected β-chloro-alanine, NaOEt, EtOD | Enantio-retentive α-deuteration | Enantiomerically enriched β-Chloro-L- or D-alanine-d1 | acs.org |
| Halogenation of Deuterated Precursor | DL-Serine-d3 | Chlorination (e.g., with thionyl chloride) | This compound | wikipedia.org |
| Ring Opening of Deuterated Aziridine | Deuterated aziridine-2-carboxylate, HCl | Ring opening with hydrogen chloride | This compound | google.com |
Biocatalytic and Chemo-Enzymatic Approaches to β-Alanine Derivative Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite stereo- and regioselectivity, making them ideal for the synthesis of complex molecules like deuterated and halogenated amino acids.
Enzymatic Conversion and Whole-Cell Synthesis Strategies
Enzymes have been successfully employed for the synthesis of β-alanine and its derivatives. One of the most studied enzymes is L-aspartate-α-decarboxylase (ADC), which catalyzes the conversion of L-aspartic acid to β-alanine. mdpi.commdpi.com This enzymatic step could potentially be integrated into a pathway for the synthesis of this compound, for instance, by using a chlorinated and deuterated aspartic acid derivative as a substrate.
Whole-cell biocatalysis, which utilizes intact microbial cells containing the desired enzymes, offers several advantages, including the obviation of enzyme purification and the potential for cofactor regeneration. Recombinant E. coli strains have been engineered to produce β-alanine from inexpensive starting materials like maleic acid through multi-enzyme cascades. mdpi.com Such systems could be adapted for the synthesis of β-chloro-alanine analogues.
Furthermore, enzymes like tryptophan halogenases have been used to introduce halogen atoms into specific positions of an aromatic ring. mdpi.com While not directly applicable to the aliphatic chain of alanine, this demonstrates the potential of enzymes for targeted halogenation. The hydrolysis of 3-chloro-D-alanine is also catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase. wikipedia.org
Application of Enzyme Cascades for Efficient Synthesis
Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can improve the efficiency and atom economy of a synthetic process. mdpi.com A bienzymatic cascade has been reported for the synthesis of halogenated D-tryptophan derivatives. mdpi.com This system utilized a halogenase to introduce the halogen and an L-amino acid oxidase to achieve stereoinversion. mdpi.com
A chemo-enzymatic approach combining chemical and enzymatic steps can also be highly effective. For example, the synthesis of labeled L-amino acids has been achieved through a combination of chemical synthesis to create a labeled precursor, followed by enzymatic resolution or transformation. nih.gov A potential chemo-enzymatic route to this compound could involve the chemical synthesis of a racemic mixture of deuterated β-chloro-alanine, followed by enzymatic resolution to obtain a specific enantiomer if desired.
The following table outlines potential biocatalytic and chemo-enzymatic strategies for the synthesis of deuterated β-chloro-alanine analogues.
| Strategy | Enzyme(s)/System | Substrate(s) | Product(s) | Reference Analogy |
| Enzymatic Decarboxylation | L-aspartate-α-decarboxylase (ADC) | Chlorinated and deuterated L-aspartic acid | Deuterated β-chloro-L-alanine | mdpi.commdpi.com |
| Whole-Cell Biocatalysis | Recombinant E. coli expressing multiple enzymes | Deuterated and chlorinated precursors | Deuterated β-chloro-alanine | mdpi.com |
| Chemo-Enzymatic Synthesis | Chemical synthesis + Enzymatic resolution/transformation | Racemic deuterated β-chloro-alanine | Enantiomerically pure deuterated β-chloro-alanine | nih.gov |
| Bienzymatic Cascade | Halogenase + L-amino acid oxidase | Deuterated L-alanine | Halogenated and deuterated D-alanine | mdpi.com |
Purification and Characterization Techniques for Synthetic Deuterated Alanine Derivatives
The purification and characterization of the final product are critical steps to ensure its identity, purity, and isotopic enrichment. A combination of chromatographic and spectroscopic techniques is typically employed.
For the purification of deuterated amino acids, chromatographic methods such as flash chromatography on silica (B1680970) gel and ion-exchange chromatography are commonly used. acs.orggoogle.com The choice of method depends on the properties of the specific compound and its impurities. For instance, after a synthesis reaction, the product can be purified by flash chromatography to remove unreacted starting materials and byproducts. acs.org
The characterization of isotopically labeled compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the molecule and determining the position and extent of deuterium incorporation. nmr-bio.comresearchgate.net High-resolution mass spectrometry (MS) is used to determine the molecular weight of the compound and to quantify the isotopic enrichment. nih.govplos.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for analyzing complex mixtures and providing both qualitative and quantitative information. chempep.com
The following table summarizes the key purification and characterization techniques for deuterated alanine derivatives.
| Technique | Purpose | Typical Application | Reference |
| Flash Chromatography | Purification | Removal of non-polar impurities and byproducts from the reaction mixture. | acs.orgacs.org |
| Ion-Exchange Chromatography | Purification | Separation of amino acids based on their charge. | google.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Isotopic Analysis | Confirmation of the chemical structure and determination of the position and percentage of deuterium labeling. | nmr-bio.comresearchgate.net |
| High-Resolution Mass Spectrometry (MS) | Molecular Weight and Isotopic Enrichment | Accurate determination of the molecular mass and the distribution of isotopologues. | nih.govplos.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and Analysis | High-throughput analysis of the purity and identity of the final product. | chempep.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Analysis | Analysis of volatile derivatives of the amino acid. | chempep.com |
Biochemical Mechanisms of Action of β Chloro Dl Alanine D3
Mechanism-Based Enzyme Inhibition by β-Chloro-DL-alanine-d3
Mechanism-based inhibitors are unreactive compounds that are enzymatically converted into a reactive species within the active site of a target enzyme. This reactive intermediate then inactivates the enzyme, often through the formation of a covalent bond with an active site residue or the cofactor.
The inhibitory action of β-chloro-alanine against PLP-dependent enzymes begins with its binding to the active site and the formation of a Schiff base with the enzyme's PLP cofactor. nih.gov Following this, a base in the enzyme's active site abstracts the α-proton. This is followed by the spontaneous β-elimination of the chloride ion, which generates a highly reactive electrophilic intermediate, 2-aminoacrylate (2-AA), still bound to the PLP cofactor. nih.gov
This 2-aminoacrylate intermediate is at a critical juncture; it can either be released from the enzyme and hydrolyze non-enzymatically to pyruvate (B1213749) and ammonia, or it can react with a nucleophile within the active site. nih.gov In the case of inactivation, the reactive intermediate undergoes a nucleophilic attack. For some enzymes, this involves an attack by a key active site residue, such as the lysine (B10760008) residue that normally binds the PLP cofactor, leading to irreversible covalent modification and inactivation of the enzyme. nih.gov This process of covalent inhibition is a hallmark of "suicide substrates," where the enzyme essentially participates in its own inactivation. nih.gov The efficiency of this inactivation is described by a partition ratio, which quantifies the number of productive turnovers (release of pyruvate) versus inactivation events. nih.govasm.org
The stereochemistry of β-chloro-alanine plays a crucial role in its inhibitory profile. Both the D- and L-enantiomers are biologically active but often exhibit different specificities and potencies against various enzymes. nih.govnih.gov
β-Chloro-D-alanine (BCDA) : This isomer is a potent inhibitor of enzymes that process D-amino acids. For instance, it effectively inactivates alanine (B10760859) racemase, which is essential for bacterial cell wall synthesis. nih.govnih.gov The inhibition of growth in Diplococcus pneumoniae by BCDA can be completely reversed by D-alanine, but not L-alanine, highlighting its stereospecific action. nih.gov Purified D-amino acid transaminase from Bacillus sphaericus is also inactivated by the D-isomer but not the L-isomer. nih.gov
β-Chloro-L-alanine : This enantiomer is known to inhibit a broader range of PLP-dependent enzymes involved in L-amino acid metabolism, including alanine aminotransferase, threonine deaminase, and transaminase B. glpbio.commedchemexpress.comtandfonline.com Consequently, its action can be more widespread, leading to the blockage of essential L-amino acid metabolic pathways. tandfonline.com Its growth inhibition is only partially reversed by high concentrations of L-alanine, indicating its potent and less specific nature compared to the D-isomer. nih.gov
This differential activity suggests that the active sites of target enzymes have distinct binding pockets that accommodate the specific stereochemistry of the inhibitor. acs.org
Specific Enzymatic Targets and Their Catalytic Cycles
β-Chloro-DL-alanine targets several key enzymes, primarily those involved in amino acid metabolism. Its ability to mimic the natural substrate, alanine, allows it to enter and disrupt critical catalytic cycles.
Alanine racemase (Alr) is a bacterial PLP-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. tandfonline.comtandfonline.com D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall, making Alr an attractive target for antibiotics. tandfonline.complos.org
β-Chloro-D-alanine is a well-established mechanism-based inactivator of alanine racemase. nih.govtandfonline.com The inactivation mechanism follows the general pathway for suicide substrates:
β-Chloro-D-alanine binds to the Alr active site.
It forms a Schiff base with the PLP cofactor.
An enzyme-catalyzed α-proton abstraction and subsequent β-elimination of the chloride ion occur. nih.gov
This generates the reactive 2-aminoacrylate intermediate. nih.gov
This intermediate then covalently modifies the PLP-lysine aldimine, leading to irreversible inactivation of the enzyme. nih.govnih.gov
Studies have shown that treating extracts of E. coli or B. subtilis with β-chloro-D-alanine results in 90-95% inhibition of alanine racemase activity. nih.gov While β-chloro-D-alanine is a potent inhibitor of many bacterial Alr enzymes, it has been found to be a poor inhibitor of the alanine racemase from Mycobacterium tuberculosis in vitro, suggesting species-specific differences in enzyme structure or sensitivity. nih.govasm.org
Table 1: Effect of β-Chloro-alanine Isomers on Bacterial Growth and Enzymes
| Organism/Enzyme | Inhibitor | Effect | Reference |
|---|---|---|---|
| D. pneumoniae, S. pyogenes, B. subtilis, E. coli | β-Chloro-D-alanine & β-Chloro-L-alanine | Inhibition of bacterial growth | nih.gov |
| E. coli & B. subtilis Alanine Racemase | β-Chloro-D-alanine | 90-95% inhibition of activity | nih.gov |
| E. coli JSR-O Alanine Racemase | β-Chloro-L-alanine (released from a cephalosporin) | Time-dependent inactivation | nih.gov |
Alanine aminotransferase (ALAT), also known as alanine transaminase, is a PLP-dependent enzyme that catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate (B1630785). It plays a key role in linking carbohydrate and amino acid metabolism.
β-Chloro-L-alanine is an established inhibitor of ALAT. nih.govresearchgate.netnih.govsigmaaldrich.com Inhibition of this enzyme has significant metabolic consequences, particularly in cancer cells which often exhibit altered metabolism (the Warburg effect).
Inhibition of Alanine Production : Treatment of LLC1 Lewis lung carcinoma cells with β-chloro-L-alanine effectively abolished the production of L-alanine. nih.gov
Impaired Glucose Metabolism : The inhibition of ALAT leads to impaired D-glucose uptake by cancer cells. nih.govresearchgate.net
Shift to Mitochondrial Metabolism : The initial energy deficit caused by ALAT inhibition, marked by a decrease in ATP, triggers the activation of AMP-activated protein kinase (AMPK). This, in turn, promotes a compensatory increase in mitochondrial respiration and reactive oxygen species production, ultimately impairing cancer cell growth. nih.govresearchgate.net
Antifungal Biofilm Effects : In the fungus Aspergillus fumigatus, chemical inhibition of an alanine aminotransferase (AlaA) with β-chloro-L-alanine was sufficient to decrease biofilm adherence and increase the susceptibility of the biofilm to echinocandin antifungal drugs. nih.gov
Table 2: Metabolic Consequences of Alanine Aminotransferase (ALAT) Inhibition by β-Chloro-L-alanine in LLC1 Cancer Cells
| Metabolic Parameter | Observation | Consequence | Reference |
|---|---|---|---|
| L-alanine Production | Abolished | Disruption of amino acid synthesis from glucose | nih.gov |
| D-glucose Uptake | Impaired | Initial energy deficit (decreased ATP) | nih.govresearchgate.net |
| Mitochondrial Respiration | Increased | Compensatory activation via AMPK | nih.govresearchgate.net |
β-Chloro-L-alanine's inhibitory activity extends to other PLP-dependent enzymes involved in amino acid biosynthesis. Threonine deaminase (also known as threonine dehydratase) catalyzes the first step in the biosynthesis of isoleucine. nih.gov
β-Chloro-L-alanine is a known inhibitor of threonine deaminase in several organisms. glpbio.commedchemexpress.com Its inhibition of this enzyme, along with transaminase B, is responsible for the isoleucine and valine growth requirement observed in E. coli and Salmonella typhimurium when exposed to the compound. glpbio.com Other PLP-dependent enzymes reported to be inhibited by β-chloro-L-alanine include L-aspartate-decarboxylase. medchemexpress.com This broad-spectrum activity against enzymes of L-amino acid metabolism makes the L-isomer a less specific inhibitor compared to its D-counterpart. tandfonline.comtandfonline.com
Interestingly, a study on threonine deaminase from Mycobacterium smegmatis found that β-chloro-L-alanine acted as a substrate for the enzyme rather than an inhibitor, highlighting that the outcome of the interaction (inhibition vs. turnover) can be enzyme-specific. nih.gov
Inhibition of D-Amino Acid Oxidase and Elimination Reactions
β-Chloro-DL-alanine is a recognized inhibitor of D-Amino Acid Oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. frontiersin.org The interaction is not a simple competitive inhibition but involves a complex chemical transformation of the inhibitor itself, primarily through a β-elimination reaction. nih.gov
Initial research proposed that DAAO facilitates the abstraction of the α-proton from β-chloro-D-alanine, forming a carbanion intermediate which then expels a chloride ion. nih.gov However, more recent investigations, particularly with the highly efficient DAAO from the yeast Rhodotorula gracilis (RgDAAO), have refined this mechanism. These studies indicate that the process begins with a rapid and reversible dehydrogenation of the substrate, forming an equilibrium between the oxidized enzyme-β-chloro-D-alanine complex and a reduced enzyme-β-chloro-iminopyruvate complex. nih.gov
In the presence of oxygen, the enzyme-β-chloro-iminopyruvate complex is at a mechanistic branch point. It can either proceed through an oxidative half-reaction or undergo the elimination of the chloride ion. The elimination step, which proceeds at a significant rate (approximately 50 s⁻¹), results in the formation of an oxidized enzyme-enamine complex. This proposed mechanism suggests that the β-elimination of the chloride ion originates from the enzyme-β-chloro-iminopyruvate complex, rather than a direct carbanion formation from the initial substrate. nih.gov The ultimate products of this elimination reaction are pyruvate, ammonia, and chloride. nih.govnih.gov
The deuteration at the C-3 position in this compound is significant for mechanistic studies. While not altering the fundamental reaction pathway, the heavier isotope can influence the kinetics of bond-breaking steps (a kinetic isotope effect), providing deeper insights into the rate-determining steps of the enzymatic reaction.
Broad-Spectrum Enzyme Interactions and Specificity Profiles
β-Chloro-alanine acts as a broad-spectrum inhibitor, primarily targeting enzymes dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govfrontiersin.org PLP is a versatile coenzyme essential for a vast array of metabolic reactions involving amino acids. frontiersin.orgbiorxiv.org The inhibitory action of β-chloro-alanine extends to both D- and L-isomers, affecting a diverse range of enzymes in various organisms, including bacteria. nih.govnih.gov
The mechanism of inhibition for many PLP-dependent enzymes is often a "suicide inactivation." In this process, the enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. nih.gov For β-chloro-alanine, this involves forming a Schiff base with the enzyme-bound PLP. The enzyme then facilitates a β-elimination of the chlorine atom, which generates a highly reactive α,β-unsaturated imine intermediate. This intermediate can then act as a Michael acceptor, reacting with a nucleophilic residue in the enzyme's active site. This covalent modification leads to the irreversible inactivation of the enzyme. nih.gov
Key enzyme targets for β-chloro-D-alanine include alanine racemase and D-amino acid transaminase (also known as D-glutamate-D-alanine transaminase). nih.govnih.govnih.gov Alanine racemase is crucial for bacterial cell wall synthesis, as it provides D-alanine for peptidoglycan formation. acs.org Its inhibition is a key aspect of the antibacterial properties of β-chloro-D-alanine. nih.govnih.gov D-amino acid transaminase from Bacillus sphaericus is also potently inhibited, with one inactivation event occurring for every 1500 turnovers of the β-elimination reaction. nih.gov
The L-isomer, β-chloro-L-alanine, also demonstrates inhibitory activity against several PLP-dependent enzymes, including threonine deaminase, the branched-chain amino acid transaminase, and L-aspartate-β-decarboxylase. medchemexpress.com
The table below summarizes the key enzyme targets of β-chloro-alanine isomers.
| Enzyme Target | Isomer Specificity | Organism/System Studied | Mechanism of Inhibition | Reference(s) |
| D-Amino Acid Oxidase (DAAO) | D-isomer | Pig Kidney, Rhodotorula gracilis | Substrate for β-elimination | nih.gov |
| Alanine Racemase | D-isomer | E. coli, B. subtilis | Suicide Inactivation | nih.govnih.gov |
| D-Amino Acid Transaminase | D-isomer | Bacillus sphaericus | Suicide Inactivation | nih.gov |
| 3-Chloro-D-alanine chloride-lyase | D-isomer | Pseudomonas putida | Substrate for α,β-elimination | nih.gov |
| Threonine Deaminase | L-isomer | E. coli | Inhibition | medchemexpress.com |
| Branched-chain Amino Acid Transaminase | L-isomer | E. coli | Inhibition | medchemexpress.com |
| L-Aspartate-β-decarboxylase | L-isomer | General | Active-site Labeling | medchemexpress.com |
Molecular Basis of Enzyme-Inhibitor Complex Formation
Structural Elucidation of Binding Modes (e.g., X-ray Crystallography of Enzyme-Inhibitor Complexes)
Understanding the precise three-dimensional arrangement of an inhibitor within an enzyme's active site is fundamental to deciphering its mechanism of action and for designing more potent and specific molecules. X-ray crystallography is the most powerful technique for obtaining high-resolution structural data of enzyme-inhibitor complexes. nih.gov This method can reveal the specific amino acid residues involved in binding the inhibitor, the conformational changes the enzyme undergoes upon binding, and the geometry of the covalent adduct formed in cases of irreversible inhibition. acs.org
For an inhibitor like β-chloro-alanine, crystallographic studies of its complex with a target enzyme, such as alanine racemase or D-amino acid transaminase, would be invaluable. Such a study could visualize the Schiff base linkage between the inhibitor and the PLP cofactor. Furthermore, if a covalently modified, inactivated enzyme could be crystallized, the structure would confirm the identity of the nucleophilic residue in the active site that is attacked by the reactive intermediate, providing definitive proof for the suicide inactivation mechanism. nih.gov
While the technique of trapping and crystallizing reactive intermediates or covalently bound complexes is well-established in enzymology, specific published X-ray crystal structures of this compound bound to its key enzyme targets like D-amino acid oxidase or alanine racemase are not prominently available in public databases as of this writing. acs.orgu-tokyo.ac.jp However, the principles of X-ray crystallography remain the gold standard for elucidating the molecular basis of such interactions.
Computational Modeling and Docking Studies of this compound Interactions
In conjunction with experimental techniques, computational modeling and molecular docking have become indispensable tools for investigating enzyme-inhibitor interactions. uq.edu.aumdpi.com These methods allow for the prediction of how a ligand, such as this compound, binds to the active site of a target enzyme.
Molecular docking simulations can predict the preferred binding pose and orientation of the inhibitor within the enzyme's active site. researchgate.netnih.gov Using the known three-dimensional structure of a target enzyme (e.g., alanine racemase), a virtual model of the β-chloro-alanine molecule can be "docked" into the active site. Scoring functions are then used to estimate the binding affinity (e.g., in kcal/mol) and rank different potential binding modes. nih.gov This can help identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex before any chemical reaction occurs.
Beyond simple docking, more advanced computational methods like molecular dynamics (MD) simulations can be employed. MD simulations model the movement of every atom in the enzyme-inhibitor system over time, providing insights into the flexibility of the complex and the dynamic process of inhibitor binding. mdpi.com For a suicide inhibitor like β-chloro-alanine, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model the electronic rearrangements that occur during the enzymatic reaction, including the formation of the Schiff base, the β-elimination of chloride, and the final covalent modification of an active site residue. These computational approaches are powerful for generating and testing mechanistic hypotheses, especially when experimental structural data is scarce. mdpi.com
Enzymatic Studies and Kinetic Characterization Using β Chloro Dl Alanine D3
Elucidation of Enzyme Kinetics and Inhibition Types
β-Chloro-DL-alanine is recognized as a mechanism-based inactivator, or "suicide substrate," for several PLP-dependent enzymes. Upon enzymatic processing, it is converted into a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. The deuterated form, β-Chloro-DL-alanine-d3, is employed to investigate whether the cleavage of the C-H bond at the β-carbon is a key step in this inactivation pathway.
Kinetic isotope effect studies on enzymes like alanine (B10760859) racemase are consistent with the formation of a carbanionic intermediate during the reaction. rsc.org The use of deuterated substrates is a cornerstone of such mechanistic investigations. researchgate.net
While β-Chloro-DL-alanine is established as an antibacterial agent and enzyme inhibitor, specific inhibition constants (Ki) and inactivation rates (kinact) for its deuterated (d3) variant are not extensively documented in publicly available literature.
The scientific value of determining these constants for this compound lies in their direct comparison with the non-deuterated (protio) form. This comparison allows for the calculation of the KIE on the inactivation process. A significant KIE (where the rate for the protio-compound is faster than the deuterio-compound) would provide strong evidence that C-H bond cleavage at the β-position is a rate-determining step in the enzyme's inactivation mechanism.
The following table illustrates the conceptual framework for interpreting KIE data in the context of enzyme inactivation by this compound.
| Kinetic Parameter Ratio (kH/kD) | Observed Value | Mechanistic Interpretation |
|---|---|---|
| KIE on kinact (kinact(H) / kinact(D)) | > 1 | C-D bond cleavage is at least partially rate-limiting in the inactivation pathway. |
| KIE on kinact (kinact(H) / kinact(D)) | ≈ 1 | C-D bond cleavage is not the rate-limiting step; another step, such as product release or a conformational change, is slower. |
| KIE on Ki (Ki(H) / Ki(D)) | ≈ 1 | Deuteration does not significantly affect the initial binding affinity of the inhibitor to the enzyme. |
β-chloroalanine acts as a time-dependent inactivator, meaning the degree of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor before the addition of the substrate. This characteristic is a hallmark of mechanism-based inactivators. The inactivation process typically follows pseudo-first-order kinetics.
Studies involving deuterated analogues like this compound are designed to probe this time-dependent process. A slower rate of inactivation by the deuterated compound compared to its protium (B1232500) counterpart would directly implicate β-carbon C-H bond cleavage in the sequence of events leading to irreversible inactivation. Information regarding the stoichiometry of inactivation—the number of inhibitor molecules required to inactivate one molecule of the enzyme—for the d3 variant is not specified in the reviewed literature.
Substrate Specificity Profiling of Enzymes in the Presence of this compound
The non-deuterated parent compound, β-chloroalanine, is known to inhibit bacterial growth by targeting specific enzymes essential for cell wall synthesis. Notably, it inactivates alanine racemase, an enzyme that catalyzes the interconversion of L-alanine and D-alanine. It also affects other enzymes such as D-glutamate-D-alanine transaminase.
The use of this compound is not typically for broad profiling of substrate specificity across many enzymes. Instead, it is used as a focused tool to dissect the mechanism of action against a known, specific target. For instance, studies on mutant forms of alanine racemase from Bacillus stearothermophilus have used β-chloroalanine as a substrate to probe the roles of active site residues, finding that certain mutations affect racemization but not the β-elimination reaction that β-chloroalanine can undergo. researchgate.net The d3 analogue would be instrumental in further clarifying the precise bond-breaking events in such elimination reactions.
Interrogation of Metabolic Pathways Using β Chloro Dl Alanine D3
Impact on Alanine (B10760859) Metabolism and Associated Biochemical Cycles
β-Chloro-DL-alanine-d3, a deuterated analog of β-chloro-alanine, serves as a critical tool for investigating the intricacies of alanine metabolism. Its primary mechanism of action involves the irreversible inhibition of enzymes that utilize alanine as a substrate, most notably alanine racemase and alanine aminotransferase. nih.govnih.govsigmaaldrich.com This inhibition leads to significant disruptions in biochemical pathways reliant on the continuous turnover of alanine.
Perturbation of the Glucose-Alanine Cycle
The glucose-alanine cycle is a vital inter-organ metabolic loop that facilitates the transport of amino groups from muscle to the liver in a non-toxic form. wikipedia.orgpathbank.org In this cycle, muscle-derived pyruvate (B1213749) undergoes transamination with glutamate (B1630785) to form alanine, a reaction catalyzed by alanine aminotransferase (ALT). wikipedia.orgpathbank.org Alanine is then released into the bloodstream and taken up by the liver. In the liver, ALT catalyzes the reverse reaction, converting alanine back to pyruvate, which can then be used for gluconeogenesis, while the amino group is shuttled into the urea (B33335) cycle. wikipedia.orgpathbank.org
The introduction of this compound significantly perturbs this cycle. As an inhibitor of alanine aminotransferase, it blocks the conversion of alanine to pyruvate in the liver and the synthesis of alanine from pyruvate in the muscle. sigmaaldrich.combiorxiv.org This disruption can lead to an accumulation of alanine in the circulation and a reduced capacity for hepatic gluconeogenesis from amino acid-derived carbons. The deuterated nature of the compound allows for precise tracing of its metabolic fate and its impact on the flux of metabolites through the glucose-alanine cycle.
Modulation of Pyruvate and Glutamate Metabolic Flux
Pyruvate and glutamate are central nodes in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. scielo.brfrontiersin.org Alanine aminotransferase directly links the metabolic fates of pyruvate and glutamate. scielo.br By inhibiting this enzyme, this compound effectively uncouples the interconversion of these two key metabolites.
This inhibition has profound consequences on metabolic flux. The blockage of the alanine aminotransferase reaction can lead to an accumulation of its substrates, pyruvate and glutamate, and a depletion of its product, alanine (within the cell). nih.gov This can result in a redirection of pyruvate towards other metabolic pathways, such as conversion to lactate (B86563) or acetyl-CoA, and can impact the cellular pool of glutamate, which is crucial for neurotransmission and as a precursor for glutathione (B108866) synthesis. scielo.brnih.gov Studies using β-chloro-L-alanine have shown that inhibiting alanine aminotransferase can sensitize cells to oxidative stress by limiting the availability of glutamate for glutathione synthesis. biorxiv.orgnih.gov The use of the deuterated form, this compound, enables researchers to quantify these shifts in metabolic flux with greater accuracy.
Role in Investigating Cell Wall Biosynthesis Pathways
In bacteria, D-alanine is an essential component of the peptidoglycan cell wall, providing structural integrity to the bacterium. plos.orgnih.gov The synthesis of D-alanine from L-alanine is catalyzed by the enzyme alanine racemase. plos.orgebi.ac.uk β-Chloro-alanine acts as a potent and irreversible inhibitor of alanine racemase. nih.govnih.gov This inhibition prevents the formation of D-alanine, thereby halting peptidoglycan synthesis and ultimately leading to bacterial cell death.
The deuterated analog, this compound, is a valuable tool for studying the dynamics of bacterial cell wall synthesis. By introducing a labeled inhibitor, researchers can track the compound's interaction with alanine racemase and other enzymes involved in the pathway. This allows for detailed kinetic analysis of enzyme inhibition and provides insights into the metabolic flux through the cell wall biosynthesis pathway. Interestingly, while β-chloro-D-alanine is a known inhibitor of alanine racemase in many bacteria, in Mycobacterium tuberculosis, it primarily targets glutamate racemase (MurI), another key enzyme in peptidoglycan synthesis. nih.govnih.gov This highlights the utility of such compounds in uncovering species-specific metabolic vulnerabilities.
Unraveling Biochemical Adaptations in Response to Metabolic Perturbations
The introduction of a metabolic inhibitor like this compound can induce significant biochemical adaptations in organisms as they attempt to compensate for the disruption. Studying these adaptations provides valuable insights into the robustness and plasticity of metabolic networks.
Alterations in Microbial Metabolic Networks
When faced with the inhibition of a key enzyme by this compound, microorganisms can exhibit a range of metabolic responses. For example, in bacteria where alanine racemase is inhibited, there can be an upregulation of alternative pathways for D-alanine synthesis, if any exist, or an increased reliance on external sources of D-alanine. nih.govnih.gov
Furthermore, the disruption of central metabolic pathways can lead to broader reprogramming of the entire metabolic network. This can involve changes in the expression of numerous genes and the flux through various interconnected pathways as the organism attempts to maintain homeostasis. For instance, some bacteria have demonstrated resistance to β-chloro-alanine through the activity of enzymes like L-methionine-alpha-deamino-gamma-mercaptomethane-lyase, which can also metabolize the inhibitor. nih.gov The use of stable isotope-labeled compounds like this compound, in conjunction with metabolomics and proteomics, allows for a detailed mapping of these adaptive metabolic shifts.
In Aspergillus fumigatus, chemical inhibition of an alanine aminotransferase with β-chloro-L-alanine was shown to decrease adherence and increase the susceptibility of biofilms to antifungal agents. nih.gov This suggests that targeting alanine metabolism can be a strategy to overcome drug resistance in fungal pathogens.
Table of Affected Enzymes and Pathways:
| Enzyme/Pathway | Effect of this compound | Organism(s) | Research Focus |
| Alanine Racemase | Irreversible Inhibition | Bacteria | Cell Wall Biosynthesis nih.govplos.org |
| Alanine Aminotransferase | Inhibition | Mammals, Fungi, Bacteria | Glucose-Alanine Cycle, Amino Acid Metabolism sigmaaldrich.combiorxiv.orgnih.gov |
| Glutamate Racemase | Mechanism-based Inactivation | Mycobacterium tuberculosis | Cell Wall Biosynthesis nih.govnih.gov |
| Glucose-Alanine Cycle | Perturbation | Mammals | Nitrogen Transport, Gluconeogenesis wikipedia.org |
| Peptidoglycan Biosynthesis | Inhibition | Bacteria | Antibacterial Drug Development plos.orgnih.gov |
Interactive Data Table: Impact of β-chloro-alanine on Microbial Growth
| Organism | Inhibitor | Effect | Reversal Agent(s) | Reference |
| Diplococcus pneumoniae | β-chloro-D-alanine | Growth Inhibition | D-alanine, D-alanyl-D-alanine | nih.gov |
| Streptococcus pyogenes | β-chloro-D-alanine | Growth Inhibition | - | nih.gov |
| Bacillus subtilis | β-chloro-D-alanine | Growth Inhibition, Alanine Racemase Inactivation | - | nih.govnih.gov |
| Escherichia coli | β-chloro-D-alanine | Growth Inhibition, Alanine Racemase Inactivation | - | nih.govnih.gov |
| Mycobacterium tuberculosis | β-chloro-D-alanine | Growth Inhibition (via Glutamate Racemase) | D-glutamate | nih.gov |
| Aspergillus fumigatus | β-chloro-L-alanine | Decreased Adherence, Increased Caspofungin Susceptibility | - | nih.gov |
Studies in Eukaryotic Model Systems for Pathway Elucidation
The use of isotopically labeled compounds is a cornerstone of metabolic research, enabling the precise tracking of atoms through complex biochemical networks. This compound, a deuterated analog of the known enzyme inhibitor β-chloro-alanine, serves as a sophisticated tool for such investigations. The chlorine atom at the β-position renders the molecule an effective inhibitor of certain pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, while the deuterium (B1214612) atoms on the methyl group act as a stable isotope tracer. This dual-functionality allows researchers to perturb specific metabolic nodes and simultaneously trace the fate of the molecule or its fragments, providing deep insights into pathway connectivity and regulation in various eukaryotic model organisms.
The primary mechanism of action for β-chloro-alanine involves its transformation within the active site of target enzymes, such as alanine transaminase, into a highly reactive intermediate, 2-aminoacrylate. researchgate.net This intermediate then covalently binds to the PLP cofactor, leading to irreversible "suicide" inhibition of the enzyme. researchgate.net By introducing this compound into a biological system, researchers can induce a metabolic shift away from alanine-dependent pathways and use techniques like mass spectrometry or deuterium magnetic resonance spectroscopy to follow the deuterium label, thereby elucidating downstream metabolic consequences and alternative pathway utilization. researchgate.net
Mammalian Cell Culture
In mammalian cell culture, particularly in the context of cancer metabolism, alanine transaminases (ALATs) play a crucial role in linking glycolysis and amino acid metabolism. These enzymes catalyze the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. This reaction is vital for nitrogen balance and for supplying intermediates to the tricarboxylic acid (TCA) cycle.
Research using the non-deuterated inhibitor, β-chloro-L-alanine, in Lewis lung carcinoma (LLC1) cells has demonstrated that blocking ALAT activity has profound effects on cellular metabolism. researchgate.net Inhibition of ALAT leads to reduced L-alanine production and a significant impairment of D-glucose uptake. researchgate.net This initial disruption triggers an energy deficit, evidenced by a decrease in ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. researchgate.net The activation of AMPK promotes a compensatory shift towards mitochondrial metabolism. researchgate.net
The application of this compound in such a system would allow for a more detailed interrogation of these events. By tracking the deuterium label, researchers could determine the metabolic fate of the inhibitor itself, assess its potential off-target interactions, and quantify the flux through interconnected pathways under conditions of ALAT inhibition.
Table 1: Effects of ALAT Inhibition by β-Chloro-L-alanine on LLC1 Cancer Cell Metabolism
| Metabolic Parameter | Observation | Implication | Reference |
| L-alanine Production | Inhibited | Direct evidence of ALAT target engagement. | researchgate.net |
| D-glucose Uptake | Impaired | Suggests a link between alanine metabolism and glucose transport/glycolysis. | researchgate.net |
| Intracellular ATP | Decreased | Indicates an initial cellular energy deficit following enzyme inhibition. | researchgate.net |
| AMPK Activation | Increased | A compensatory response to restore energy balance, promoting catabolism. | researchgate.net |
| Mitochondrial Metabolism | Promoted | Cells shift towards oxidative phosphorylation to compensate for reduced glycolytic flux. | researchgate.net |
| Cell Growth | Reduced | The metabolic disruption ultimately impairs the proliferative capacity of cancer cells. | researchgate.net |
Caenorhabditis elegans
The nematode C. elegans is a powerful model for studying metabolism and its connection to aging and development. β-alanine metabolism is of particular interest in this organism. It is a precursor for the synthesis of pantothenate (Vitamin B5) and is also involved in protein and pyrimidine (B1678525) degradation pathways. mdpi.combiorxiv.org For instance, the breakdown of uracil (B121893) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPYD-1) ultimately yields β-alanine. nih.gov Furthermore, studies have shown that supplementation with β-alanine can extend the lifespan of C. elegans, highlighting its role as a geroprotective molecule. nih.gov
Using an inhibitor like this compound allows for the targeted disruption of β-alanine-related pathways. By introducing the inhibitor, researchers can mimic genetic knockouts (like dpyd-1 RNAi) to study the resulting metabolic perturbations. Experiments involving RNAi against dpyd-1 have shown that blocking this pathway leads to a significant accumulation of uracil and a strong reduction in β-alanine levels. nih.gov
Introducing this compound in this context would enable a precise analysis of how blocking β-alanine-producing or -consuming enzymes affects interconnected metabolic networks. The deuterium label could be traced to determine if the inhibitor or its byproducts are shunted into other pathways, potentially revealing novel metabolic crosstalk. For example, it could help elucidate the relationship between β-alanine levels, the methionine cycle, and longevity signaling. mdpi.com
Table 2: Metabolic Consequences of DPYD-1 Knockdown in C. elegans
| Metabolite | Change in Abundance | Pathway Implication | Reference |
| Uracil | ~5-fold Increase | Accumulation of the upstream substrate due to pathway blockage. | nih.gov |
| Uridine Monophosphate (UMP) | Small Increase | Indicates flux into an alternative pyrimidine salvage pathway. | nih.gov |
| β-alanine | Strong Reduction | Confirms the disruption of the primary synthesis route from uracil. | nih.gov |
| Pyruvate | ~5-fold Increase (in pdha-1 RNAi) | Demonstrates metabolic shifts; pyruvate can be converted to alanine. | nih.gov |
| TCA Cycle Intermediates | Significant Decrease (in pdha-1 RNAi) | Shows the downstream consequences of disrupting central carbon metabolism. | nih.gov |
Yeast (Saccharomyces cerevisiae)
Yeast is a premier eukaryotic model for metabolic flux analysis (MFA), a technique used to quantify the rates of intracellular reactions. nih.gov These studies often involve culturing yeast on a stable isotope-labeled primary carbon source, such as 13C-glucose, and then measuring the incorporation of the label into various metabolites, including amino acids. mdpi.com
While specific studies using β-chloro-alanine in yeast are not extensive, the principles of its use are clear. This compound could be employed as a specific inhibitor to probe the roles of alanine transaminases and other PLP-dependent enzymes in yeast metabolism. By inhibiting a specific enzymatic step, researchers can force the metabolic network to reroute fluxes, the dynamics of which can be followed using isotope tracers. researchgate.netnih.govresearchgate.net
A hypothetical experiment could involve a dual-labeling approach. Yeast could be grown on 13C-glucose while being exposed to this compound. Mass spectrometric analysis of protein-derived amino acids would reveal changes in 13C-labeling patterns, indicating shifts in central carbon metabolism, while the detection of the d3-label would confirm the presence and potential metabolic fate of the inhibitor. This approach would allow for a detailed mapping of how yeast cells adapt their metabolic networks to the inhibition of a key enzyme in amino acid metabolism.
Table 3: Illustrative Dual-Labeling Strategy in Yeast for Pathway Elucidation
| Isotopic Tracer | Purpose | Measurement | Information Gained |
| [U-13C]-Glucose | Primary carbon tracer | 13C enrichment in amino acids and TCA intermediates (by GC-MS or LC-MS) | Quantifies fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. |
| This compound | Inhibitor and secondary tracer | Detection of d3-labeled species; changes in 13C flux patterns | Confirms target engagement and identifies metabolic rerouting in response to inhibition. |
Isotopic Effects and Mechanistic Elucidation with β Chloro Dl Alanine D3
Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Reactions
Kinetic isotope effects are changes in the reaction rate that occur upon isotopic substitution. libretexts.org They are a primary tool for determining the rate-limiting steps of enzyme-catalyzed reactions and the nature of transition states. einsteinmed.edu By comparing the reaction kinetics of a protiated substrate with its deuterated counterpart, such as β-Chloro-DL-alanine-d3, researchers can deduce whether a specific C-H bond is broken in the rate-determining step. princeton.edu
A primary kinetic isotope effect is observed when the isotopically substituted bond is formed or broken in the rate-limiting step of a reaction. libretexts.org For deuterium (B1214612), the KIE (expressed as the ratio kH/kD) is typically between 1 and 8, a significant effect stemming from the large percentage mass change between hydrogen and deuterium. libretexts.org Studies on enzymes that process alanine (B10760859) or its analogs have extensively used this method. For example, in the reaction catalyzed by L-amino acid oxidase, a primary deuterium KIE of 6.0 ± 0.5 was observed, which was consistent across a range of pH values, suggesting that C-H bond cleavage is the rate-limiting step. nih.gov Similarly, D-amino acid oxidase acting on [2-D]D-alanine showed a primary KIE of 9.1 at low pH, which decreased at higher pH. d-nb.info
Secondary KIEs arise from isotopic substitution at a position not directly involved in bond cleavage but located elsewhere in the molecule, often on a carbon adjacent to the reaction center (an α- or β-secondary KIE). princeton.edulibretexts.org These effects are typically smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in the hybridization state or steric environment of the labeled position during the transition state. princeton.edu For instance, inverse β-secondary isotope effects observed in reactions catalyzed by class A β-lactamases suggest a transition state where the carbonyl carbon of the scissile bond becomes tetrahedral. nih.gov In the case of alanine racemase, which interconverts L- and D-alanine, deuteration of the enzyme itself (a "heavy enzyme" KIE) resulted in a KIE of ~1.3, a value that increased to ~3 when deuterated alanine was used as the substrate. nih.gov This violation of the rule of the geometric mean (which predicts that isotope effects are independent) suggests that protein motion is coupled to the proton transfer step. nih.gov
Table 1: Examples of Deuterium Kinetic Isotope Effects in Enzyme Reactions with Alanine and Analogs
| Enzyme | Substrate | KIE Type | kH/kD Value | Mechanistic Implication | Citation |
|---|---|---|---|---|---|
| D-Amino Acid Oxidase | [2-D]D-Alanine | Primary | 9.1 ± 1.5 (at low pH) | C-H bond cleavage is rate-limiting. | d-nb.info |
| L-Amino Acid Oxidase | DL-α²H-Alanine | Primary | 6.0 ± 0.5 | C-H bond cleavage is the intrinsic rate-limiting step. | nih.gov |
| Alanine Racemase | Cα-deuterated alanine | Primary & Heavy Enzyme | ~3 | Coupled motion between protein and proton transfer. | nih.gov |
| Glutamate (B1630785) Dehydrogenase | L-glutamate-2-d | Primary Equilibrium | 1.14 | Deuterium enriches in the amino acid vs. TPNH. | nih.gov |
| Class A β-Lactamases | Penicillanic Acid | β-Secondary | Inverse | Tetrahedral acyl-transfer transition state. | nih.gov |
Application of Stable Isotope Tracing for Metabolic Flux Analysis
Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic networks. mdpi.comspringernature.com By introducing a substrate labeled with a stable isotope (e.g., ²H, ¹³C, ¹⁵N) into a biological system, researchers can track the incorporation of the label into downstream metabolites, providing a dynamic view of pathway activity. mdpi.comnih.gov
Labeled amino acids are frequently used to trace the interconnected pathways of carbon and nitrogen metabolism. nih.gov For example, alanine labeled with ¹³C and ¹⁵N can be used to simultaneously track the fate of its carbon skeleton and its amino group. researchgate.net Alanine plays a central role in metabolism; it can be catabolized by alanine dehydrogenase to produce pyruvate (B1213749) (a key hub in carbon metabolism) and ammonium (B1175870) (for nitrogen metabolism). researchgate.net In studies of human liver tissue, alanine was found to be a major non-essential amino acid consumed by the liver, highlighting its importance in central metabolism. diva-portal.org Using a deuterated tracer like this compound allows researchers to follow the fate of the hydrogen atoms attached to the carbon backbone, complementing information from ¹³C and ¹⁵N tracers.
Mass spectrometry (MS) is the central analytical platform for metabolomics and isotope tracing. nih.govescholarship.org The typical workflow involves administering the isotopically labeled compound, followed by extraction of metabolites from cells, tissues, or biofluids. nih.gov These metabolites are then separated, commonly by liquid chromatography (LC) or gas chromatography (GC), and analyzed by a mass spectrometer. mdpi.com
The mass spectrometer detects molecules based on their mass-to-charge ratio. The incorporation of a heavier isotope, like deuterium in this compound, results in a predictable mass shift in the parent molecule and any downstream metabolites that incorporate the label. nih.gov By measuring the relative abundance of the labeled and unlabeled versions of each metabolite, it is possible to quantify the flow, or flux, through specific biochemical pathways. springernature.comnih.gov High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, are particularly powerful for these studies as they can accurately distinguish between isotopically labeled compounds and other endogenous metabolites. nih.gov
Advanced Spectroscopic Probes for Active Site Dynamics and Mechanism
Beyond KIEs and metabolic tracing, isotopically labeled compounds can serve as spectroscopic probes to investigate the structure and dynamics of enzyme active sites. acs.org The introduction of an isotope alters vibrational frequencies and nuclear spin properties, which can be detected by various spectroscopic techniques.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for probing a protein's higher-order structure and conformational dynamics. acs.orgutexas.edu In a typical HDX-MS experiment, a protein is incubated in D₂O, leading to the exchange of labile backbone amide protons with deuterium. The rate of this exchange depends on the local structural environment, such as solvent accessibility and hydrogen bonding. utexas.edunih.gov While HDX-MS usually probes the protein itself, the binding of a deuterated substrate like this compound can be used in specialized experiments to report on conformational changes within the active site upon substrate binding. researchgate.net
Furthermore, the unique vibrational signatures of C-D bonds compared to C-H bonds can be detected by techniques like Raman or infrared (IR) spectroscopy. acs.org While less common than KIE studies, observing shifts in the vibrational spectrum of a deuterated substrate upon binding to an enzyme can provide direct evidence about the substrate's interactions and environment within the catalytic pocket. acs.org This approach is analogous to incorporating noncanonical amino acids with specific spectroscopic handles (like azides for IR spectroscopy) directly into an enzyme to probe its mechanism. acs.org
Table 2: Summary of Applications for this compound in Mechanistic Studies
| Technique | Information Gained | Principle | Example Application | Citation |
|---|---|---|---|---|
| Kinetic Isotope Effect (KIE) Analysis | Reaction mechanism, rate-limiting steps, transition state structure. | Deuterium substitution alters C-H bond vibrational energy, affecting reaction rates if the bond is broken in the rate-limiting step. | Distinguishing between concerted and stepwise mechanisms in D-amino acid oxidase. | princeton.edud-nb.info |
| Stable Isotope Tracing with MS | Metabolic pathway activity, carbon and nitrogen flow, metabolic flux. | Tracking the mass shift caused by deuterium incorporation into downstream metabolites using LC-MS or GC-MS. | Quantifying the contribution of alanine to the TCA cycle and gluconeogenesis. | mdpi.comnih.govresearchgate.net |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Protein conformational dynamics, ligand binding sites, protein-protein interactions. | Binding of a deuterated substrate can alter the pattern of deuterium exchange on the protein backbone, revealing the interaction interface. | Mapping the active site and allosteric sites of an enzyme upon substrate binding. | acs.orgutexas.eduresearchgate.net |
| Vibrational Spectroscopy (IR/Raman) | Substrate-enzyme interactions, active site environment. | The C-D bond has a distinct vibrational frequency that is sensitive to its chemical environment. | Probing the orientation and electronic environment of the substrate in the enzyme's catalytic pocket. | acs.org |
Advanced Analytical Strategies for β Chloro Dl Alanine D3 in Biochemical Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of β-Chloro-DL-alanine-d3, allowing for its separation from endogenous molecules and the quantification of its enantiomers.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of amino acids and their analogues, including this compound. The separation is typically achieved using reversed-phase columns, although other stationary phases can be employed depending on the specific analytical goal. A key challenge in the HPLC analysis of underivatized amino acids is their high polarity and lack of a strong chromophore, which necessitates specialized detection methods.
Pre-column or post-column derivatization is often employed to attach a UV-active or fluorescent tag to the molecule, enhancing detection sensitivity. For this compound, derivatizing agents that react with its primary amine group are used. The choice of mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve sufficient retention and resolution from other sample components. nih.gov The presence of deuterium (B1214612) does not significantly alter the chromatographic behavior under standard reversed-phase conditions, but it is a critical feature for mass spectrometric detection.
Recent developments in HPLC instrumentation, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer improved resolution, faster analysis times, and greater sensitivity, which are advantageous for complex biochemical studies. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) or acetate) and organic solvent (e.g., acetonitrile) | Elution of polar and non-polar analytes. |
| Detection | UV-Vis (post-derivatization), Fluorescence (pre- or post-derivatization), or Mass Spectrometry (MS) | Sensitive and selective quantification. |
| Flow Rate | 0.8 - 1.2 mL/min | Optimal efficiency and run time. |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is particularly useful for metabolite profiling in studies involving this compound. mdpi.com Since amino acids are non-volatile, a crucial step in their GC-MS analysis is derivatization, which converts them into thermally stable and volatile compounds. nih.gov
Various derivatization reagents are available, and the choice can significantly impact the analytical outcome. A comparative study on derivatives for alanine (B10760859) and deuterium-labeled alanines highlighted the effectiveness of different agents. nih.gov For instance, N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) has been shown to provide excellent linear regression, high sensitivity, and good reproducibility for the analysis of alanine and its deuterated isotopologues. In contrast, other reagents like N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8) may be suitable but can potentially cause damage to the chromatographic column. nih.gov
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. GC-MS is highly effective for identifying metabolites where the chlorine or deuterated alanine moiety has been incorporated into other molecules. researchgate.net
| Derivatization Reagent | Advantages | Disadvantages |
|---|---|---|
| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) | Good linear regression, high sensitivity, greater reproducibility. | May require optimization of reaction conditions. |
| N,N-dimethylformamide dimethyl acetal (methyl-8) | Suitable for analysis. | Can cause severe column damage over time. |
Chiral Chromatography for Enantiomeric Resolution
Since this compound is a racemic mixture, distinguishing between the D- and L-enantiomers is often critical for understanding its biological activity. Chiral chromatography is the definitive method for this purpose. vt.edu This can be accomplished using either GC or HPLC equipped with a chiral stationary phase (CSP). nih.gov
In chiral HPLC, CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. sigmaaldrich.com Common CSPs for amino acid separations include those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), or proteins. sigmaaldrich.comrsc.org The separation of underivatized alanine analogues can be achieved on certain CSPs using reversed-phase or polar organic mobile phases. nih.govresearchgate.net
Chiral GC also relies on a CSP, such as Chirasil-Val, for the separation of enantiomers. nih.gov For this technique, the amino acid must first be derivatized (e.g., as N-trifluoroacetyl isopropyl esters) to make it volatile. The choice between HPLC and GC depends on the sample matrix, required sensitivity, and available instrumentation. Both techniques are powerful tools for determining the enantiomeric excess (%ee) and studying the stereospecific metabolism or enzymatic inhibition of this compound. mdpi.com
| Technique | Stationary Phase Type | Derivatization | Typical Application |
|---|---|---|---|
| Chiral HPLC | Cyclodextrin, Macrocyclic Antibiotic, P-CAP | Often not required | Enantiomeric purity determination, preparative separation. sigmaaldrich.com |
| Chiral GC | Chirasil-Val | Required (e.g., N-trifluoroacetyl isopropyl esters) | Separation of volatile amino acid analogues. nih.gov |
Spectroscopic Methods for Structural and Mechanistic Insights
Spectroscopic techniques provide invaluable information on the molecular structure, isotopic labeling, and interactions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Analysis
²H NMR spectroscopy directly probes the deuterium nuclei. In solid-state NMR studies of L-alanine-d3, for example, deuterium quadrupole echo spectroscopy has been used to investigate the dynamics of the deuterated methyl group. aip.orgcapes.gov.br Temperature-dependent changes in the ²H NMR line shapes can reveal information about molecular motion, such as the rate and mechanism of threefold jumps of the -CD₃ group. aip.org Such studies provide insights into the local environment and steric crowding within the molecule.
In solution, the presence of deuterium simplifies ¹H NMR spectra by replacing proton signals with deuterium signals, which are not observed in standard ¹H NMR. researchgate.net This selective labeling can help in assigning signals in complex spectra of larger molecules or reaction mixtures where this compound has been incorporated.
| NMR Technique | Parameter | Information Obtained |
|---|---|---|
| ²H Solid-State NMR | Quadrupole Echo Line Shapes | Mechanism and rate of molecular motion (e.g., methyl group rotation). |
| ²H Solid-State NMR | Spin-Lattice Relaxation (T₁) Anisotropy | Details of molecular dynamics and activation energy for motion. |
| ¹H Solution NMR | Disappearance of Proton Signals | Confirmation of site-specific deuterium incorporation. researchgate.net |
Mass Spectrometry (MS) for Isotopic Abundance and Adduct Identification
Mass Spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, allowing for the verification of its elemental formula (C₃H₃D₃ClNO₂).
A key application of MS in the analysis of stable isotope-labeled compounds is the quantification of isotopic abundance. The mass difference between the deuterated compound and its unlabeled counterpart is easily resolved by MS, making it an excellent tool for tracer studies in metabolic research. By tracking the incorporation of the d3-labeled fragment into various metabolites, researchers can delineate metabolic pathways.
Furthermore, MS, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is crucial for identifying non-covalent adducts. acdlabs.com In biological systems or during analysis, molecules can form adducts with ions present in the solution, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). ucdavis.edu Identifying these adducts is critical for the correct interpretation of mass spectra and the accurate determination of the molecular ion. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information about the original molecule and any modifications or adducts it may have formed. nih.gov
| Adduct Ion | Formula | Mass Shift from [M+H]⁺ |
|---|---|---|
| Sodium | [M+Na]⁺ | +21.98 |
| Ammonium | [M+NH₄]⁺ | +17.03 |
| Potassium | [M+K]⁺ | +37.96 |
| Acetonitrile | [M+ACN+H]⁺ | +41.03 |
Fourier Transform Infrared (FTIR) and UV-Vis Spectroscopy for Enzyme Interactions
FTIR and UV-Vis spectroscopy are powerful, non-invasive techniques that provide insights into the structural and electronic changes occurring during enzyme-substrate interactions. These methods are instrumental in characterizing the binding of inhibitors like this compound and the subsequent conformational changes in the enzyme.
Fourier Transform Infrared (FTIR) Spectroscopy is particularly useful for detecting changes in the secondary structure of proteins upon ligand binding. researchgate.net The amide I and amide II bands in the infrared spectrum of a protein are sensitive to its α-helix, β-sheet, and random coil content. researchgate.netresearchgate.net When an enzyme interacts with this compound, changes in these bands can indicate conformational shifts. For instance, the binding of an inhibitor to the active site of an enzyme can induce a more ordered or disordered state, which is reflected in the FTIR spectrum.
Researchers can monitor the enzymatic hydrolysis of substrates in the presence and absence of this compound by observing changes in the IR spectral features over time. researchgate.net A decrease in the intensity of bands associated with the substrate and the appearance of new bands corresponding to the product can be quantified to determine the rate of the reaction. The presence of this compound as an inhibitor would lead to a slower rate of these spectral changes compared to the uninhibited enzyme.
UV-Visible (UV-Vis) Spectroscopy can be employed to study enzyme-ligand interactions by monitoring changes in the absorbance of aromatic amino acid residues, such as tryptophan and tyrosine, within the protein. nih.gov These residues have characteristic absorption maxima in the UV region (around 280 nm). nih.gov The binding of a ligand like this compound in the vicinity of these residues can alter their local environment, leading to a shift in the absorption spectrum, often observed as a hyperchromic or hypochromic effect. nih.gov This provides information about the binding event and can be used to determine binding constants.
For enzymes that utilize cofactors with strong absorbance in the visible region, such as pyridoxal (B1214274) phosphate (PLP)-dependent enzymes that are often targets of alanine analogs, UV-Vis spectroscopy is a direct method to probe the chemical transformations occurring at the active site. The formation of intermediates during the reaction of this compound with a PLP-dependent enzyme can lead to distinct changes in the visible spectrum, allowing for the characterization of the reaction mechanism.
| Technique | Observable Change | Information Gained |
| FTIR Spectroscopy | Shift in Amide I and II bands | Conformational changes in enzyme secondary structure |
| Change in substrate/product band intensity | Rate of enzymatic reaction and inhibition | |
| UV-Vis Spectroscopy | Shift in protein absorbance maximum | Ligand binding and altered environment of aromatic residues |
| Changes in cofactor absorbance | Formation of reaction intermediates |
Biochemical Assays for Enzyme Activity and Inhibition Measurement
Biochemical assays are essential for quantifying the catalytic activity of enzymes and the potency of inhibitors like this compound. These assays provide critical kinetic parameters such as Km, Vmax, and Ki.
Spectrophotometric assays are widely used due to their convenience and amenability to high-throughput screening. These assays monitor the change in absorbance of a substrate, product, or indicator molecule over time. For enzymes that interact with this compound, such as alanine racemase or D-amino acid transaminase, a variety of spectrophotometric methods can be developed. nih.govnih.gov
A direct spectrophotometric pH indicator method can be used for enzymes like D-Ala carboxypeptidase, where the enzymatic reaction results in a change in pH. nih.gov The activity is monitored by the change in absorbance of a pH-sensitive dye. The inhibitory effect of this compound would be quantified by a reduction in the rate of pH change.
In many cases, the substrate or product of the reaction does not have a convenient absorbance signature. In such instances, radiometric assays can be employed. These assays use a radiolabeled substrate, and the reaction is monitored by quantifying the amount of radiolabeled product formed over time. For example, to study the effect of this compound on an enzyme that metabolizes alanine, one could use [14C]-alanine as a substrate. The reaction mixture is separated by chromatography, and the radioactivity of the product is measured. This method is highly sensitive and can be used when spectrophotometric assays are not feasible.
| Assay Type | Principle | Application for this compound |
| Spectrophotometric | Measures change in absorbance | Determining inhibition of enzymes with chromogenic substrates or products. |
| Radiometric | Measures incorporation of radioactivity | Quantifying enzyme inhibition with high sensitivity using radiolabeled substrates. |
When the product of the primary enzymatic reaction is not easily detectable, a coupled enzyme assay can be used. nih.gov In this approach, the product of the first reaction is used as a substrate for a second, "coupling" enzyme, which produces a readily detectable product, often NADH or NADPH, which can be monitored spectrophotometrically at 340 nm. nih.gov
For instance, to study the inhibition of D-amino acid transaminase by this compound, the transamination reaction can be coupled to a dehydrogenase. nih.gov The D-amino acid transaminase catalyzes the conversion of a D-amino acid and α-ketoglutarate to an α-keto acid and D-glutamate. The production of D-glutamate can then be coupled to the reaction of glutamate (B1630785) dehydrogenase, which oxidizes glutamate and reduces NAD+ to NADH. The rate of NADH production is directly proportional to the activity of the D-amino acid transaminase. The inhibitory effect of this compound would be observed as a decrease in the rate of NADH formation.
Coupled enzyme assays are also invaluable for pathway analysis. By measuring the activity of sequential enzymes in a metabolic pathway in the presence of this compound, researchers can identify the specific target of the inhibitor and understand its downstream effects on the entire pathway. nih.gov
| Primary Enzyme (Target of Inhibition) | Coupling Enzyme | Detected Product | Effect of this compound Inhibition |
| Alanine Racemase | D-Amino Acid Oxidase & Horseradish Peroxidase | Oxidized Chromogen | Decreased rate of color formation |
| D-Amino Acid Transaminase | Glutamate Dehydrogenase | NADH | Decreased rate of absorbance increase at 340 nm |
Future Research Directions and Unanswered Questions
Development of Novel Deuterated Alanine (B10760859) Analogues as Biochemical Tools
The foundation of β-Chloro-DL-alanine-d3 as a research tool can be significantly expanded through the rational design and synthesis of novel analogues. Future research should focus on creating a diverse toolkit of deuterated alanine derivatives to probe a wider range of biological questions. A primary unanswered question is how systematic deuteration at different positions of the β-chloro-alanine scaffold affects its biochemical properties and utility.
Key research objectives include:
Multi-Isotope Labeling: Synthesizing analogues that incorporate other stable isotopes, such as ¹³C and ¹⁵N, alongside deuterium (B1214612). These multi-labeled compounds would be exceptionally powerful probes for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allowing for the simultaneous tracking of different atoms through metabolic pathways. creativebiomart.net
Positional Deuteration: Investigating the effects of deuterium substitution at the α-carbon versus the β-carbon. This could yield analogues with different kinetic isotope effects (KIEs), providing more nuanced tools for studying enzyme mechanisms. nih.gov
Halogen Modification: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) in combination with deuteration. Halogen atoms can form specific interactions, known as halogen bonds, with protein targets, and understanding the interplay between halogen bonding and deuteration could lead to inhibitors with enhanced specificity or novel functionalities. manchester.ac.uk
These novel analogues would serve as sophisticated probes for investigating protein structure, enzyme kinetics, and metabolic flux, moving beyond the current capabilities of singly-labeled compounds. acs.org
Table 1: Potential Novel Deuterated Alanine Analogues and Their Research Applications
| Analogue Name | Isotopic Labels | Potential Research Application |
|---|---|---|
| β-Chloro-DL-alanine-¹³C₃,d₃ | ¹³C, ²H | Elucidating complete metabolic fate using MS; advanced NMR structural studies. |
| α-d₁-β-Chloro-DL-alanine | ²H at α-carbon | Probing primary kinetic isotope effects in transamination and racemization reactions. nih.gov |
| β-Bromo-DL-alanine-d₃ | ⁸¹Br, ²H | Investigating the influence of halogen bonding on enzyme inhibition and specificity. manchester.ac.uk |
Expanding the Scope of Enzyme Targets and Interaction Mechanisms
β-chloro-alanine is known to inhibit several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including alanine racemase and various aminotransferases. nih.govmedchemexpress.com A significant unanswered question is whether deuteration alters the inhibitory profile of this compound, potentially revealing new enzyme targets or refining our understanding of its interaction with known ones. The heavier mass of deuterium can slow down reactions where a carbon-hydrogen bond is broken, a phenomenon known as the kinetic isotope effect (KIE). nih.govprinceton.edu
Future research in this area should pursue:
Kinetic Isotope Effect (KIE) Studies: Precisely measuring the KIE of this compound on known targets like alanine racemase. nih.govnih.gov This can clarify the rate-limiting steps of the inhibition mechanism and reveal the degree to which C-H bond cleavage is involved. nih.gov Such studies have implicated protein vibrational motions in the catalytic barrier crossing for proton transfer steps in alanine racemase, a hypothesis that deuterated inhibitors can help test. nih.gov
Target Deconvolution: Employing chemoproteomic approaches with this compound as a probe to identify its full spectrum of protein targets within a cell. Differences in reactivity caused by deuteration may allow for the capture of transient or weaker interactions that are missed with the non-deuterated compound.
Mechanism-Based Inhibition: Investigating whether the deuterated compound acts as a more potent or selective mechanism-based inactivator for specific enzymes. For example, β-chloro-L-alanine has been shown to inhibit L-alanine aminotransferase (ALAT), leading to impaired glucose uptake and reduced growth in cancer cells. nih.govresearchgate.net Exploring the deuterated version in this context could reveal enhanced therapeutic potential.
By leveraging the KIE, researchers can dissect enzyme mechanisms with greater precision and potentially uncover novel regulatory nodes in metabolism. nih.gov
Integration with Systems Biology Approaches for Network-Level Understanding
The true impact of an enzyme inhibitor is rarely confined to its immediate target; its effects ripple throughout the metabolic network. A major challenge is to understand these system-wide perturbations. Deuterated molecules are emerging as powerful tracers for mapping metabolic flux in vivo. nih.govresearchgate.net this compound is ideally suited for integration with systems biology approaches to achieve a holistic view of its metabolic consequences.
Future directions include:
Deuterium Metabolic Imaging (DMI): Using this compound as a probe in DMI experiments to non-invasively track its uptake, distribution, and incorporation into downstream metabolites in real-time. isotope.commpg.denih.gov This could provide spatial maps of metabolic disruption caused by enzyme inhibition in tissues and tumors. researchgate.net
Metabolomic Profiling: Performing untargeted metabolomics on cells or organisms treated with this compound. The deuterium label serves as a unique tag to trace the fate of the alanine backbone and identify all resulting metabolic products, thus mapping the pathways it enters and the metabolic bottlenecks it creates.
Flux Balance Analysis: Combining stable isotope tracing data with computational models of metabolism. By feeding cells both this compound and other labeled nutrients (e.g., ¹³C-glucose), researchers can quantify how the inhibition of specific nodes forces the rerouting of metabolic flux throughout the entire system.
These approaches will move the study of this compound from a single-target perspective to a network-level understanding, revealing how cellular metabolism adapts to enzymatic inhibition.
Table 2: Systems Biology Approaches Using this compound
| Technique | Research Question | Expected Outcome |
|---|---|---|
| Deuterium Metabolic Imaging (DMI) | Where does the inhibitor accumulate and what are its primary metabolic fates in vivo? | 3D maps of inhibitor distribution and downstream deuterated metabolites in tissues. researchgate.net |
| LC-MS Based Metabolomics | How does the inhibitor perturb the entire metabolome? | Identification of metabolic pathways affected by enzyme inhibition and discovery of unexpected metabolic products. |
Advances in Isotopic Labeling Strategies for Complex Biological Questions
The utility of this compound as a research tool is intrinsically linked to the sophistication of the isotopic labeling strategies employed. Future progress will depend on developing and applying more advanced labeling schemes to tackle increasingly complex biological questions. While uniform or selective labeling provides immense insight, combinatorial and dynamic labeling strategies promise to uncover new layers of regulatory complexity. nih.gov
Unanswered questions that can be addressed with advanced strategies include:
Dynamic Proteome Analysis: Can this compound be used in a "pulse-chase" format, similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to study protein turnover? nih.gov By introducing and then removing the deuterated inhibitor, researchers could monitor how the synthesis and degradation rates of specific proteins change as metabolic networks adapt.
Combinatorial Isotope Labeling: What new insights can be gained by using this compound in conjunction with other labeled metabolic precursors? For instance, administering it alongside deuterated glucose ([6,6′-²H₂]glucose) could deconvolve the contributions of glucose-derived alanine versus exogenous alanine to various metabolic pools. nih.govresearchgate.net
Enzymatic Synthesis Development: The development of efficient enzymatic methods for producing this compound and its analogues is a critical future direction. nih.gov Biocatalytic approaches could enable the stereoselective synthesis of specific enantiomers (e.g., β-Chloro-L-alanine-d3) with high isotopic purity, which is crucial for studying enzymes with high stereospecificity. nih.govsemanticscholar.org
These advanced strategies will allow researchers to move from static snapshots to dynamic measurements of metabolic and proteomic systems, providing a deeper understanding of cellular regulation.
Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity
The ability to answer the complex questions posed in the preceding sections hinges on the availability of analytical techniques that can detect and quantify deuterated molecules with high sensitivity, specificity, and spatial resolution. While mass spectrometry and NMR are the workhorses of isotope analysis, future research will require the refinement and application of cutting-edge methodologies. nih.govacs.org
Key areas for methodological advancement include:
High-Resolution Mass Spectrometry: Developing and optimizing liquid chromatography-mass spectrometry (LC-MS) methods to minimize the chromatographic deuterium effect (CDE), where deuterated compounds can have slightly different retention times than their non-deuterated counterparts, complicating analysis. acs.org This will be crucial for accurate quantification in complex biological matrices.
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): Applying NanoSIMS to visualize the subcellular distribution of this compound. This technique offers unparalleled spatial resolution (down to 50 nm), making it possible to track the deuterated compound into specific organelles, such as mitochondria, and quantify its local concentration. nih.govnih.govcameca.commanchester.ac.uk
Advanced NMR Techniques: Utilizing high-field NMR to resolve the subtle spectral differences between deuterated and non-deuterated metabolites. This can provide detailed information on the precise location of deuterium atoms within a molecule, which is invaluable for mechanistic studies. isotope.com
Pushing the limits of analytical detection will be paramount to fully exploiting the potential of this compound as a next-generation biochemical probe.
Table 3: Comparison of Advanced Analytical Methodologies
| Methodology | Key Advantage | Application for this compound |
|---|---|---|
| Optimized LC-MS/MS | High sensitivity and throughput for quantitative analysis. nih.gov | Accurate quantification of the inhibitor and its metabolites in plasma, cells, and tissues. |
| NanoSIMS | Unmatched spatial resolution (<50 nm). nih.govcameca.com | Visualizing inhibitor accumulation in specific subcellular compartments (e.g., bacterial cell wall, mitochondria). |
| High-Field NMR | Non-destructive analysis providing detailed structural information. isotope.com | Determining precise deuterium location and studying inhibitor-protein binding interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
